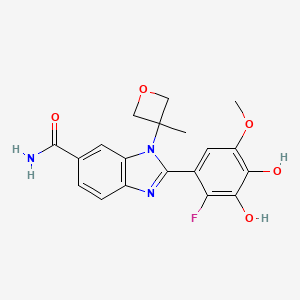

Trex1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H18FN3O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-(2-fluoro-3,4-dihydroxy-5-methoxyphenyl)-3-(3-methyloxetan-3-yl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C19H18FN3O5/c1-19(7-28-8-19)23-12-5-9(17(21)26)3-4-11(12)22-18(23)10-6-13(27-2)15(24)16(25)14(10)20/h3-6,24-25H,7-8H2,1-2H3,(H2,21,26) |

InChI Key |

NBMNNDPERDGFBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)N2C3=C(C=CC(=C3)C(=O)N)N=C2C4=CC(=C(C(=C4F)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Trex1-IN-1: A Technical Guide to its Mechanism of Action in the cGAS-STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Three-prime repair exonuclease 1 (TREX1) is a key negative regulator of this pathway, acting as a 3'-5' DNA exonuclease that degrades cytosolic DNA, thereby preventing aberrant activation of cGAS.[1][2][3][4] Inhibition of TREX1 has emerged as a promising therapeutic strategy in immuno-oncology, as it leads to the accumulation of cytosolic DNA, subsequent activation of the cGAS-STING pathway, and the production of type I interferons (IFNs), which can promote antitumor immunity.[1][2][5] This technical guide provides an in-depth overview of the mechanism of action of TREX1 inhibitors, using a representative inhibitor, CPI-381, to illustrate the key concepts, quantitative data, and experimental methodologies.

The cGAS-STING Pathway and the Role of TREX1

The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections, as well as cellular damage and genomic instability in cancer cells.

-

DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and binds to cGAS.

-

cGAMP Synthesis: Upon DNA binding, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

-

STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.

-

Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.

TREX1 acts as a crucial gatekeeper in this pathway by degrading cytosolic dsDNA, thus preventing the accumulation of the initial trigger for cGAS activation.[1] In many cancer cells, TREX1 is upregulated, allowing them to evade immune detection despite high levels of genomic instability and cytosolic DNA.[6]

Mechanism of Action of TREX1 Inhibitors

TREX1 inhibitors are small molecules designed to block the exonuclease activity of the TREX1 enzyme. By inhibiting TREX1, these compounds prevent the degradation of cytosolic dsDNA. This leads to an accumulation of dsDNA, which in turn activates the cGAS-STING pathway, resulting in the production of type I interferons and the stimulation of an antitumor immune response.[1]

The mechanism of action of a TREX1 inhibitor can be summarized as follows:

-

Binding to TREX1: The inhibitor binds to the catalytic site of the TREX1 enzyme.

-

Inhibition of Exonuclease Activity: This binding event blocks the ability of TREX1 to degrade its dsDNA substrate.

-

Accumulation of Cytosolic dsDNA: As a result, dsDNA accumulates in the cytosol of cancer cells.

-

Activation of cGAS-STING Pathway: The accumulated dsDNA is detected by cGAS, leading to the activation of the STING pathway.

-

Induction of Type I IFN Response: This signaling cascade culminates in the production and secretion of type I interferons.

-

Antitumor Immunity: The type I interferons promote the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, leading to an antitumor immune response.

Quantitative Data for a Representative TREX1 Inhibitor: CPI-381

CPI-381 is a first-in-class, potent, and selective small molecule inhibitor of TREX1.[7][8] The following tables summarize the available quantitative data for CPI-381.

Table 1: In Vitro Activity of CPI-381

| Target/Assay | Cell Line | Potency | Reference |

| TREX1 Inhibition | - | Nanomolar cellular potency | [7][8] |

| IRF Reporter Activity | HCT116, THP-1 | Robust induction | [7][8] |

| cGAMP Production | B16F10 | Significant increase | [7][8] |

| IFN-β Induction | Primary Human DCs | Upregulation | [8] |

Table 2: In Vivo Activity of CPI-381

| Animal Model | Tumor Model | Dose and Administration | Outcome | Reference |

| BALB/c Mice | CT26 Syngeneic | 3-300 mg/kg, p.o. | Dose-dependent reduction of TREX1 activity | [9] |

| BALB/c Mice | CT26 Syngeneic | 300 mg/kg, p.o., b.i.d. | Significant reduction in tumor volume | [9] |

| - | MC38 Syngeneic | - | Reduced tumor growth (monotherapy and in combination with anti-PD-1) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of TREX1 inhibitors.

TREX1 Fluorescence-Based Exonuclease Assay

This assay measures the ability of a compound to inhibit the exonuclease activity of recombinant TREX1 on a dsDNA substrate.[1][10]

Materials:

-

Recombinant human TREX1 (hT1) or murine TREX1 (mT1)

-

dsDNA substrate (e.g., linearized pMYC plasmid)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

Bovine Serum Albumin (BSA)

-

SYBR Green I nucleic acid gel stain (15X solution)

-

Test compounds dissolved in DMSO

-

384-well black microplate

-

Microplate reader with fluorescence detection (excitation/emission: 497/520 nm)

Procedure:

-

Prepare the Reaction Mixture: In the wells of a 384-well plate, prepare a reaction mixture containing the dsDNA substrate (e.g., 5 ng/µL) in assay buffer.

-

Add Test Compound: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5%). Include a vehicle control (DMSO only).

-

Prepare Enzyme Dilution: Dilute the TREX1 enzyme to 10X the final desired concentration (e.g., 15 nM for mT1 and hT1) in a solution of 1 mg/mL BSA.

-

Initiate the Reaction: Start the reaction by adding the 10X enzyme dilution to the reaction mixture. The final reaction volume is typically 150 µL.

-

Time-Course Measurement: Incubate the plate at room temperature. At various time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), take a 20 µL aliquot of the reaction and quench it in a separate 384-well plate containing 20 µL of 15X SYBR Green solution.

-

Fluorescence Measurement: Measure the fluorescence of the quenched samples using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of decrease in fluorescence is proportional to the TREX1 exonuclease activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cGAMP ELISA

This assay quantifies the intracellular levels of 2'3'-cGAMP, the product of cGAS activity, in cells treated with a TREX1 inhibitor.[11][12]

Materials:

-

Cell line of interest (e.g., B16F10, CT26)

-

TREX1 inhibitor

-

Cell lysis buffer

-

2'3'-cGAMP ELISA Kit (commercially available)

-

Microplate reader for absorbance measurement

Procedure:

-

Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the TREX1 inhibitor or vehicle control for a specified period.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the ELISA kit manufacturer's protocol.

-

Lysate Preparation: Sonicate the lysates to shear genomic DNA and centrifuge to pellet cell debris. Collect the supernatant.

-

ELISA: Perform the 2'3'-cGAMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGAMP in the sample competes with a labeled cGAMP for binding to a specific antibody.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of cGAMP in each sample based on a standard curve.

IRF Reporter Assay

This cell-based assay measures the activation of the IRF3 transcription factor, a downstream effector of the cGAS-STING pathway, using a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[7][13][14]

Materials:

-

THP-1 or HCT116 cells stably expressing an ISRE-luciferase reporter construct.

-

TREX1 inhibitor.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of the TREX1 inhibitor or vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the compound concentration to determine the dose-response relationship.

Conclusion

Inhibition of TREX1 is a compelling strategy for activating the cGAS-STING pathway and promoting antitumor immunity. This technical guide has outlined the core mechanism of action of TREX1 inhibitors, provided quantitative data for the representative compound CPI-381, and detailed the key experimental protocols used for their characterization. This information serves as a valuable resource for researchers and drug development professionals working to advance this promising class of immuno-oncology agents. The continued development of potent and selective TREX1 inhibitors holds the potential to significantly enhance the efficacy of cancer immunotherapies.

References

- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]

- 2. news-medical.net [news-medical.net]

- 3. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Sprint Bioscience presents preclinical data from the TREX1 program at AACR IO - Inderes [inderes.dk]

- 6. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

The Role of TREX1 Inhibition in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three prime repair exonuclease 1 (TREX1) has emerged as a critical negative regulator of innate immunity, playing a pivotal role in the tumor microenvironment (TME). By degrading cytosolic double-stranded DNA (dsDNA), TREX1 prevents the activation of the cGAS-STING pathway, a key signaling cascade that drives type I interferon (IFN) production and subsequent anti-tumor immune responses. Consequently, cancer cells often upregulate TREX1 to evade immune surveillance. This guide provides an in-depth analysis of the mechanism of action of TREX1 inhibitors, such as Trex1-IN-1, and their profound impact on modulating the TME. We present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying biological processes to offer a comprehensive resource for researchers and drug developers in the field of immuno-oncology.

Introduction: TREX1 as an Innate Immune Checkpoint

Chromosomal instability, a hallmark of cancer, leads to the accumulation of cytosolic dsDNA in tumor cells.[1] This aberrant DNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then activates the stimulator of interferon genes (STING), culminating in the production of type I IFNs and other pro-inflammatory cytokines.[2][3] This signaling cascade is instrumental in recruiting and activating cytotoxic immune cells, such as T cells and natural killer (NK) cells, to mount an effective anti-tumor response.[4]

However, many tumors counteract this immune surveillance mechanism by overexpressing TREX1, a potent 3'-5' DNA exonuclease.[5] TREX1 degrades cytosolic dsDNA, thereby preventing cGAS-STING activation and creating an immunologically "cold" TME.[3] The inhibition of TREX1, therefore, represents a promising therapeutic strategy to unleash the innate immune system against cancer.

Mechanism of Action: Unleashing the cGAS-STING Pathway

This compound and other TREX1 inhibitors function by directly blocking the enzymatic activity of TREX1. This leads to the accumulation of cytosolic dsDNA within cancer cells, which in turn activates the cGAS-STING pathway.

Signaling Pathway

The inhibition of TREX1 initiates a signaling cascade that transforms the TME from an immunosuppressive to an immunologically active state.

Quantitative Effects on the Tumor Microenvironment

Preclinical studies using TREX1 inhibitors and Trex1 knockout models have demonstrated significant modulation of the TME, leading to enhanced anti-tumor immunity.

Activation of the cGAS-STING Pathway

Inhibition of TREX1 leads to a measurable increase in cGAS-STING pathway activation markers.

| Cell Line | Treatment | Analyte | Fold Increase (vs. Control) | Reference |

| CT26 | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |

| EO771.LMB | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |

| 4T1 | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |

| CT26 | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |

| EO771.LMB | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |

| 4T1 | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |

| H1944 | Trex1 KO | IFN-β Secretion | Potently Enhanced | [4] |

| H1944 | Trex1 KO | CXCL10 Secretion | Potently Enhanced | [4] |

Enhanced Immune Cell Infiltration

The activation of the cGAS-STING pathway promotes the recruitment of various immune effector cells into the tumor.

| Tumor Model | Treatment | Immune Cell Type | Change in Infiltration | Reference |

| EO771.LMB | Trex1 KO | CD45+ cells | Significant Increase | [1] |

| EO771.LMB | Trex1 KO | CD4+ T cells | Significant Increase | [1] |

| EO771.LMB | Trex1 KO | CD19+ B cells | Significant Increase | [1] |

| B16F10 | Trex1 KO + anti-PD-1 | CD3+ T cells | Increased | [4] |

| B16F10 | Trex1 KO + anti-PD-1 | NK cells | Increased | [4] |

| B16-F10 | Compound #296 | CD8+ T cells | Enhanced |

Inhibition of Tumor Growth

The culmination of these immunological changes is a significant reduction in tumor growth and improved survival in preclinical models.

| Tumor Model | Treatment | Outcome | Reference |

| CT26 | Trex1 KO | Diminished tumor growth, prolonged host survival | [1] |

| EO771.LMB | Trex1 KO | Diminished tumor growth, prolonged host survival | [1] |

| MC38 | CPI-381 | Reduced tumor growth (alone or with anti-PD-1) | [6] |

| CT26 | CPI-381 (300 mg/kg) + anti-PD-1 | Significant reduction in tumor volume | [2] |

| Multiple Syngeneic Models | Compound #296 | Significantly suppressed tumor growth |

Experimental Protocols

Measurement of Cytosolic dsDNA

This protocol outlines a method for the extraction and quantification of cytosolic DNA from mammalian cells.

Methodology:

-

Cell Lysis: Resuspend 4 x 10^6 cells in a buffer containing 150 mM NaCl, 50 mM HEPES (pH 7.4), and 25 µg/mL digitonin.[7] Incubate on ice for 10-20 minutes to selectively permeabilize the plasma membrane.[7]

-

Nuclear Pelletization: Centrifuge the lysate at 980 x g for 3 minutes at 4°C to pellet the intact nuclei.[7]

-

Cytosolic Fraction Collection: Carefully collect the supernatant, which contains the cytosolic components.

-

Mitochondrial Pelletization: Centrifuge the supernatant at 17,000 x g for 10 minutes at 4°C to pellet mitochondria and other remaining cellular debris.[7]

-

Pure Cytosolic Fraction: The resulting supernatant is the pure cytosolic fraction.

-

DNA Extraction: Isolate DNA from the cytosolic fraction using a commercial column-based kit (e.g., NucleoSpin Tissue kit) according to the manufacturer's instructions.[7]

-

DNA Quantification: Quantify the amount of cytosolic DNA using quantitative PCR (qPCR) with primers specific for mitochondrial or nuclear DNA sequences.[7]

In Vivo Tumor Growth and Immune Monitoring

This protocol describes a general workflow for assessing the efficacy of a TREX1 inhibitor in a syngeneic mouse tumor model.

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 MC38 colon adenocarcinoma cells into the flank of 6- to 10-week-old C57BL/6J mice.[8]

-

Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

-

Treatment Initiation: Once tumors reach an average size of 40 mm³, randomize mice into treatment groups (e.g., vehicle control, TREX1 inhibitor, anti-PD-1 antibody, combination therapy).[8]

-

Drug Administration: Administer the TREX1 inhibitor (e.g., Compound 296) and/or anti-PD-1 antibody according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[2][8]

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens.

-

Immune Cell Analysis: Prepare single-cell suspensions from tumors and spleens. Perform flow cytometry to quantify the populations of different immune cells (e.g., CD8+ T cells, NK cells, regulatory T cells).

-

Cytokine Analysis: Analyze cytokine levels in the tumor homogenates or serum using ELISA or multiplex bead array.

Combination Therapies: Synergizing with Checkpoint Blockade

A particularly promising application of TREX1 inhibitors is in combination with immune checkpoint blockade (ICB), such as anti-PD-1 therapy.[2][4] By converting "cold" tumors into "hot," immunologically active tumors, TREX1 inhibitors can sensitize previously resistant tumors to ICB.

The rationale behind this combination is that TREX1 inhibition increases the infiltration of T cells into the tumor, while anti-PD-1 therapy reinvigorates these T cells to effectively kill cancer cells. Preclinical data strongly support this synergistic interaction, showing significantly enhanced tumor regression with the combination compared to either monotherapy.[2]

Conclusion and Future Directions

The inhibition of TREX1 is a compelling strategy to overcome immune evasion in cancer. By reactivating the cGAS-STING pathway, TREX1 inhibitors can remodel the tumor microenvironment, fostering a robust anti-tumor immune response. The quantitative data and experimental frameworks presented in this guide underscore the therapeutic potential of this approach, particularly in combination with existing immunotherapies. Future research should focus on the clinical development of potent and selective TREX1 inhibitors, the identification of predictive biomarkers to select patients most likely to respond, and the exploration of novel combination strategies to further enhance the efficacy of this promising class of immuno-oncology agents.

References

- 1. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. aacrjournals.org [aacrjournals.org]

Technical Whitepaper: Trex1-IN-1, a Novel TREX1 Inhibitor for Potentiating Type I Interferon Signaling in Cancer Cells

<

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Genomic instability is a hallmark of cancer, leading to the accumulation of cytosolic double-stranded DNA (dsDNA) in tumor cells.[1] This cytosolic DNA is a potent trigger for the innate immune system via the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, culminating in the production of type I interferons (IFN-I) and a subsequent anti-tumor immune response.[1][2] However, many cancers evade this surveillance mechanism by upregulating the three-prime repair exonuclease 1 (TREX1), the major DNase responsible for degrading cytosolic DNA.[1][3] By eliminating the trigger for cGAS, TREX1 acts as a critical innate immune checkpoint, suppressing IFN-I signaling and allowing tumors to evade immune detection.[1][2][3]

This document provides a technical overview of Trex1-IN-1 , a representative small-molecule inhibitor of TREX1. By inhibiting the exonuclease activity of TREX1, this compound is designed to restore and amplify IFN-I signaling within the tumor microenvironment. This restored signaling enhances the recruitment and activation of effector immune cells, such as T cells and NK cells, and sensitizes tumors to other immunotherapies, including immune checkpoint blockade (ICB).[1][4] We present the mechanism of action, representative preclinical data, and key experimental methodologies for evaluating TREX1 inhibitors as a promising strategy in cancer immunotherapy.

Mechanism of Action: Releasing the Brakes on Innate Immunity

TREX1 is the gatekeeper enzyme that prevents aberrant activation of the cGAS-STING pathway by clearing cytosolic dsDNA.[5] In many cancer cells, TREX1 expression is adaptively upregulated, effectively dampening the immunogenicity that would otherwise result from chromosomal instability.[1][4]

The mechanism of action for a TREX1 inhibitor like this compound is straightforward:

-

Inhibition of TREX1: The inhibitor binds to the catalytic domain of TREX1, blocking its 3'→5' exonuclease activity.[5]

-

Accumulation of Cytosolic dsDNA: With TREX1 inhibited, cytosolic dsDNA derived from micronuclei, retroelements, or general genomic instability accumulates.[1][2]

-

cGAS-STING Pathway Activation: The dsDNA is sensed by cGAS, which synthesizes the second messenger 2'3'-cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum.[1][3]

-

Type I Interferon Production: Activated STING translocates and recruits TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of IFN-I genes (e.g., IFNB1) and other pro-inflammatory cytokines and chemokines like CXCL10 and CCL5.[3][6]

-

Anti-Tumor Immune Response: Secreted IFN-I acts in an autocrine and paracrine manner to upregulate interferon-stimulated genes (ISGs), promote antigen presentation, and recruit cytotoxic T lymphocytes and NK cells to the tumor, fostering a robust anti-tumor environment.[2][4]

Signaling Pathway Diagram

Preclinical Efficacy of this compound: Quantitative Data Summary

The following tables summarize representative quantitative data for a TREX1 inhibitor, demonstrating its biochemical potency, on-target cellular activity, and downstream functional effects.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Assay Type | Value | Species | Notes |

|---|---|---|---|---|

| IC₅₀ | Recombinant TREX1 Exonuclease Assay | 0.8 nM | Human | Measures direct inhibition of enzyme activity.[6] |

| IC₅₀ | Recombinant TREX1 Exonuclease Assay | 1.2 nM | Murine | High cross-species potency. |

| EC₅₀ | IRF-Luciferase Reporter Assay (THP1 cells) | 15 nM | Human | Measures cellular pathway activation (IRF3 activity).[6] |

Table 2: In Vitro Pharmacodynamic Effects of this compound in Cancer Cells (24h Treatment)

| Cell Line | Biomarker | Fold Change (vs. Vehicle) | Assay Method |

|---|---|---|---|

| CT26 (Murine Colon) | Ifnb1 mRNA | 85-fold | RT-qPCR |

| Cxcl10 mRNA | 120-fold | RT-qPCR | |

| p-TBK1 (S172) | 12-fold | Western Blot | |

| p-STAT1 (Y701) | 9-fold | Western Blot[4] | |

| MC38 (Murine Colon) | Ifnb1 mRNA | 60-fold | RT-qPCR[3] |

| Secreted IFN-β | 75 pg/mL | ELISA | |

| HCT116 (Human Colon) | IFNB1 mRNA | 45-fold | RT-qPCR[6] |

| | Secreted CXCL10 | 1500 pg/mL | ELISA |

Table 3: In Vivo Anti-Tumor Efficacy and Immune Correlates

| Model | Treatment | Tumor Growth Inhibition (TGI) | Key Immune Change (vs. Vehicle) |

|---|---|---|---|

| CT26 Syngeneic | This compound (Monotherapy) | 65% | 2.5-fold increase in CD8+ T cell infiltration.[3] |

| B16F10 Syngeneic | this compound + anti-PD-1 | 80% (vs. 40% for anti-PD-1 alone) | Synergistic effect; increased T and NK cell infiltration.[1][4] |

Key Experimental Methodologies

Detailed and reproducible protocols are critical for evaluating TREX1 inhibitors. Below are methodologies for the key assays cited.

Recombinant TREX1 Exonuclease Activity Assay

-

Objective: To determine the direct inhibitory activity (IC₅₀) of a compound on purified TREX1 enzyme.

-

Principle: A fluorescently-labeled single-stranded DNA (ssDNA) substrate is incubated with recombinant TREX1. Active enzyme digests the substrate, separating the fluorophore from a quencher and causing a signal increase.

-

Protocol:

-

Reagents: Recombinant human TREX1, 3'-FAM/3'-Iowa Black FQ labeled ssDNA oligonucleotide, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Procedure: a. Serially dilute this compound in DMSO, then further dilute in assay buffer. b. In a 384-well plate, add 5 µL of diluted compound. c. Add 10 µL of recombinant TREX1 (final concentration ~0.5 nM). Incubate for 15 min at 25°C. d. Initiate the reaction by adding 5 µL of the fluorescent ssDNA substrate (final concentration ~50 nM). e. Read fluorescence intensity (Ex/Em: 485/520 nm) every 60 seconds for 30 minutes at 25°C.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Cellular STING Pathway Activation (RT-qPCR)

-

Objective: To quantify the induction of interferon-stimulated genes (ISGs) following treatment with this compound.[7]

-

Protocol:

-

Cell Culture: Plate cancer cells (e.g., CT26, HCT116) at a density of 0.2 x 10⁶ cells/well in a 12-well plate and allow them to adhere overnight.[8]

-

Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 24 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

RT-qPCR: a. Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers (e.g., for IFNB1, CXCL10, CCL5, and a housekeeping gene like GAPDH or ACTB). b. Run the qPCR reaction on a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO vehicle control.[9]

-

Western Blot for Pathway Phosphorylation

-

Objective: To detect the phosphorylation of key signaling proteins (TBK1, IRF3, STAT1) as evidence of pathway activation.[9][10]

-

Protocol:

-

Cell Culture & Treatment: Plate 1 x 10⁶ cells in a 6-well plate. Treat with this compound (e.g., 100 nM) for 4-8 hours.

-

Protein Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-15% polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

Illustrative Experimental & Therapeutic Workflow

The development and application of a TREX1 inhibitor follow a logical progression from in vitro validation to preclinical in vivo testing and potential clinical combination.

Workflow Diagram

Conclusion and Future Directions

Targeting TREX1 with small-molecule inhibitors like this compound represents a compelling strategy to overcome a key mechanism of immune evasion in cancer.[1][3] By preventing the degradation of cytosolic DNA, these inhibitors effectively unleash the cGAS-STING pathway, leading to a potent type I interferon response that remodels the tumor microenvironment from "cold" to "hot".[2][4] Preclinical data strongly support the potential for TREX1 inhibitors to work both as monotherapies and in synergy with immune checkpoint blockers.[1][3]

Future work should focus on identifying predictive biomarkers for patient selection, such as baseline cGAS/STING pathway competence and levels of genomic instability, to maximize the clinical potential of this therapeutic approach.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Trex1-IN-1 as a monotherapy in preclinical models

An In-depth Technical Guide: Investigating TREX1 Inhibition as a Monotherapy in Preclinical Models

Introduction

Three-prime repair exonuclease 1 (TREX1) is the primary 3' → 5' DNA exonuclease in mammalian cells, playing a critical role in maintaining cellular homeostasis by degrading cytosolic DNA.[1][2][3][4] This function prevents the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[4][5][6] Many cancers, characterized by chromosomal instability, experience an accumulation of cytosolic DNA. To evade immune surveillance, these tumors often upregulate TREX1, which digests the cytosolic DNA and suppresses the anti-tumor immune response.[7][8][9]

This dependency presents a therapeutic opportunity. Inhibiting TREX1 is hypothesized to unleash the innate immune system against cancer cells. By blocking TREX1's exonuclease activity, cytosolic DNA accumulates, triggering the cGAS-STING pathway.[2][5] This leads to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines, promoting the recruitment and activation of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, to the tumor microenvironment.[3][8][10]

This technical guide details the preclinical investigation of TREX1 inhibitors as a monotherapy. While the specific designation "Trex1-IN-1" does not correspond to a publicly documented agent, this document will use data from representative small molecule inhibitors, such as the lead compound #296, to illustrate the core principles, experimental methodologies, and expected outcomes of targeting TREX1 in preclinical cancer models.

Mechanism of Action: The TREX1-cGAS-STING Axis

TREX1 functions as an innate immune checkpoint.[3][8] In normal cells, it disposes of self-DNA that may leak into the cytoplasm, preventing autoimmunity.[4][6] In cancer cells, which often exhibit high genomic instability, TREX1 is upregulated to degrade tumor-derived cytosolic DNA, thereby dampening the cGAS-STING pathway and evading immune destruction.[7][9]

Inhibition of TREX1 disrupts this immune evasion strategy. The resulting accumulation of cytosolic double-stranded DNA (dsDNA) is sensed by cGAS, which synthesizes the secondary messenger cyclic GMP-AMP (cGAMP).[4][7] cGAMP then binds to and activates STING on the endoplasmic reticulum, initiating a signaling cascade that culminates in the transcription of IFN-I and other inflammatory genes. This process remodels the tumor microenvironment from immunosuppressive to immunologically active.[3][11]

Data Presentation: Preclinical Efficacy of TREX1 Inhibitors

Preclinical studies using genetic knockouts and small molecule inhibitors have demonstrated the potential of TREX1 inhibition as a cancer monotherapy. The data consistently show reduced tumor growth and enhanced immune responses across various syngeneic mouse models.

Table 1: In Vitro Activity of TREX1 Inhibition

| Cell Line | Model | Method | Key Outcome | Reference |

| CT26 | Colorectal Carcinoma | TREX1 Knockout | Increased intracellular cGAMP production | [7] |

| H1944 | Lung Cancer | TREX1 Knockout | Increased IFNβ and CXCL10 secretion | [10] |

| H1355 | Lung Cancer | TREX1 Knockout | Increased IFNβ and CXCL10 secretion | [10] |

| Multiple | Cancer Cell Lines | Compound #296 | Induced Type I IFN signaling | [8] |

Table 2: In Vivo Monotherapy Efficacy of TREX1 Inhibitors

| Inhibitor / Method | Mouse Model | Tumor Type | Primary Efficacy Endpoint | Key Findings | Reference |

| Compound #296 | C57BL/6J | MC38 Colon Adenocarcinoma | Tumor Growth Inhibition, Overall Survival | Significantly reduced tumor growth and extended survival compared to vehicle. | [8] |

| Compound #289 | C57BL/6J | MC38 Colon Adenocarcinoma | Tumor Growth Inhibition | Significantly reduced tumor growth, but was less efficacious than Compound #296. | [8] |

| TREX1 Knockout | BALB/c | CT26 Colorectal Carcinoma | Tumor Growth | Diminished tumor growth and prolonged survival of host animals. | [3][7] |

| TREX1 Knockout | C57BL/6J | B16F10 Melanoma | Immune Infiltration | Increased infiltration of CD8+ T cells and NK cells. | [3][12] |

| Systemic Deletion | Inducible KO Mice | Multiple Tumor Models | Tumor Suppression | Led to sustained tumor suppression with minimal autoimmune toxicity. | [12] |

Experimental Protocols

Standardized and robust assays are crucial for evaluating the efficacy and mechanism of action of TREX1 inhibitors.

Biochemical Assay: TREX1 Exonuclease Activity

This assay directly measures the enzymatic activity of TREX1 and the potency of inhibitors. A fluorescence-based assay is commonly used for high-throughput screening (HTS).[1]

-

Principle: A double-stranded DNA (dsDNA) substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescent signal. Upon degradation by TREX1, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The Transcreener dAMP Exonuclease Assay is an alternative HTS method that detects the dAMP product.[13]

-

Protocol Outline:

-

Prepare a reaction mixture containing a dsDNA substrate (e.g., ~15 nM, at or below the Km), 5 mM MgCl₂, 2 mM DTT, and 20 mM Tris buffer (pH 7.5).[1]

-

Add the TREX1 inhibitor (e.g., Compound #296) at various concentrations. A DMSO vehicle control is required.

-

Initiate the reaction by adding recombinant TREX1 enzyme.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence signal over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

-

Cell-Based Assay: cGAS-STING Pathway Activation

This assay confirms that TREX1 inhibition in a cellular context leads to the activation of the downstream immune signaling pathway.

-

Principle: Inhibition of TREX1 in cancer cells leads to cGAMP production and IFN-I secretion. These products can be quantified by ELISA.

-

Protocol Outline:

-

Culture tumor cells (e.g., CT26, H1944) in appropriate media.

-

Treat cells with the TREX1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

For cGAMP Measurement: Lyse the cells and quantify intracellular cGAMP levels using a competitive ELISA kit.[7]

-

For IFN-β/CXCL10 Measurement: Collect the cell culture supernatant and quantify the secreted levels of IFN-β and the chemokine CXCL10 using specific ELISA kits.[10]

-

Analyze the dose-dependent increase in cGAMP, IFN-β, or CXCL10 to determine the inhibitor's cellular potency (EC50).

-

In Vivo Efficacy Study: Syngeneic Mouse Tumor Model

This is the definitive preclinical experiment to assess the anti-tumor efficacy of a TREX1 inhibitor as a monotherapy.

-

Principle: The inhibitor is administered to immunocompetent mice bearing syngeneic tumors. The effect on tumor growth, overall survival, and the tumor immune microenvironment is evaluated.

-

Protocol Outline:

-

Animal Model: Use 6- to 10-week-old wild-type, immunocompetent mice (e.g., C57BL/6J or BALB/c).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ MC38 cells) into the flank of each mouse.[8]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~40-100 mm³).[3][8] Randomize mice into treatment and vehicle control groups.

-

Treatment: Administer the TREX1 inhibitor (e.g., Compound #296) or vehicle via a relevant route (e.g., peritumoral, intraperitoneal, oral). Dosing schedule can vary (e.g., once daily for several consecutive days).[8]

-

Efficacy Readouts:

-

Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight and overall health.

-

Continue the study until tumors reach a predetermined endpoint size to generate survival curves.

-

-

Immunophenotyping (Optional): At the end of the study, or at specific time points, excise tumors and analyze the infiltration of immune cells (CD4+ T cells, CD8+ T cells, NK cells) by flow cytometry.[7]

-

Statistical Analysis: Compare tumor growth curves between groups using a two-way ANOVA. Analyze survival data using the log-rank (Mantel-Cox) test.[7]

-

Conclusion

The inhibition of TREX1 represents a compelling strategy for cancer immunotherapy. By targeting a key mechanism of immune evasion, TREX1 inhibitors can reactivate the potent anti-tumor activity of the cGAS-STING pathway. Preclinical data strongly support the efficacy of TREX1 inhibition as a monotherapy, demonstrating significant tumor growth delay and the induction of a robust immune response.[8][12] The detailed protocols and structured data presented in this guide provide a framework for researchers and drug developers to advance the investigation of novel TREX1 inhibitors, with the ultimate goal of translating this promising approach into effective cancer therapies. Future work will likely focus on optimizing the pharmacological properties of inhibitors and exploring their potential in combination with other immunotherapies, such as checkpoint blockade.[9][11]

References

- 1. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

The Structural Basis of TREX1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Three-prime repair exonuclease 1 (TREX1) is a critical mammalian enzyme responsible for degrading cytosolic DNA, thereby preventing aberrant activation of the cGAS-STING innate immune pathway. Dysregulation of TREX1 is implicated in autoimmune diseases and cancer. Consequently, the development of small-molecule inhibitors of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the structural basis of TREX1 inhibition by a representative small-molecule inhibitor. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to TREX1

TREX1 is the major 3' to 5' DNA exonuclease in mammalian cells.[1] Its primary function is to maintain immune homeostasis by clearing cytosolic single- and double-stranded DNA (ssDNA and dsDNA) that can accumulate from endogenous and exogenous sources.[1][2] By degrading this DNA, TREX1 acts as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway.[1][3] In the absence of functional TREX1, the accumulation of cytosolic DNA triggers cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING.[1][4] This leads to a downstream signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][4]

Loss-of-function mutations in the TREX1 gene are associated with autoimmune and autoinflammatory disorders, such as Aicardi-Goutières syndrome and systemic lupus erythematosus, driven by chronic type I interferon production.[1][4] Conversely, in the tumor microenvironment, TREX1 is often upregulated and can suppress anti-tumor immunity by degrading tumor-derived DNA that would otherwise activate the cGAS-STING pathway and promote an immune response.[3][5] Therefore, inhibiting TREX1 is a compelling strategy to selectively activate STING in tumor cells, thereby enhancing their immunogenicity and promoting an anti-tumor immune response.[5][6]

Quantitative Data on TREX1 Inhibitors

The development of potent and selective TREX1 inhibitors is an active area of research. Several small-molecule inhibitors have been identified and characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for representative TREX1 inhibitors, providing a comparative overview of their potency.

| Compound ID/Series | Assay Type | Target | IC50 / Kd | Reference |

| Exemplified Compound (Ex 1 isomer D2E1) | Biochemical (Fluorescence-based) | Human TREX1 | < 0.001 µM | [7] |

| Lead Series Molecules | Biochemical | Human TREX1 | pM range | [8] |

| Two Distinct Chemical Series | Biochemical | Murine and Human TREX1 | Nanomolar potency | [6] |

| Representative Inhibitor (Compound 4A) | Lysate Nuclease Assay | Endogenous TREX1 | - | [9] |

| TREX1 Inhibitors (General) | Biochemical | Purified TREX1 | < 100 µM initial potency | [6] |

Structural Basis of Inhibition

The precise mechanism of TREX1 inhibition by small molecules has been elucidated through co-crystal structures of human and mouse TREX1 in complex with inhibitors.[6][10][11] These structures reveal that the inhibitors typically bind within the enzyme's active site, a pocket responsible for catalysis.

The active site of TREX1 contains a DEDDh motif with two divalent metal ions, typically Mg2+, that are essential for the exonucleolytic activity.[12] Structural studies have shown that inhibitor binding can be dependent on the presence of these metal ions.[6] The inhibitors make key interactions with residues in the active site, effectively blocking the access of the DNA substrate and preventing catalysis. The identification of key residues that differ between human and mouse TREX1 has also enabled the dissection of species-specific interactions, guiding the development of inhibitors with desired selectivity.[6]

Key Experimental Protocols

The characterization of TREX1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Recombinant TREX1 Nuclease Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TREX1.

Principle: A fluorogenic DNA substrate is used to monitor the nuclease activity of recombinant TREX1. The substrate is a double-stranded DNA oligonucleotide with a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. Upon degradation by TREX1, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

-

Protein: Purified, recombinant truncated TREX1 (e.g., residues 2-242 of the catalytic domain) is used.[9]

-

Substrate: A double-stranded DNA substrate covalently modified with a 5' fluorophore and a 3' quencher.[9]

-

Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, and DTT.[13]

-

Procedure: a. The recombinant TREX1 protein is incubated with varying concentrations of the test inhibitor in the reaction buffer at 25°C for a defined period (e.g., 30 minutes).[8] b. The nuclease reaction is initiated by the addition of the fluorogenic dsDNA substrate. c. The fluorescence intensity is measured over time using a plate reader. d. The rate of substrate degradation is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Cell Lysate TREX1 Nuclease Assay

This assay assesses the ability of an inhibitor to target endogenous, full-length TREX1 within a more complex biological matrix.

Principle: Similar to the recombinant protein assay, this method measures the nuclease activity of TREX1, but in this case, the enzyme source is a cytoplasmic lysate from cells endogenously expressing TREX1.

Protocol:

-

Cell Lysates: Cytoplasmic lysates are prepared from cell lines such as CT26 or THP-1.[9]

-

Procedure: a. The cytoplasmic lysates are incubated with the test inhibitor. b. A dsDNA substrate (e.g., PicoGreen-labeled) is added to initiate the reaction.[9] c. The amount of remaining dsDNA is quantified at specific time points using a fluorescent dye like PicoGreen that specifically binds to dsDNA.[9] d. The inhibition of nuclease activity is calculated relative to a vehicle-treated control.

Cellular Reporter Assay

This assay determines the functional consequence of TREX1 inhibition in living cells by measuring the activation of the downstream cGAS-STING pathway.

Principle: Inhibition of TREX1 leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway, resulting in the phosphorylation of IRF3 and the subsequent expression of interferon-stimulated genes (ISGs), such as IFN-β and CXCL10. Reporter cell lines are often used that express a luciferase gene under the control of an IRF3-dependent promoter.

Protocol:

-

Cell Line: A human cell line such as HCT116 or THP-1 is engineered to express a luciferase reporter driven by an IRF3-responsive promoter.[8][9]

-

Procedure: a. Cells are treated with the test inhibitor for a few hours.[9] b. The cells are then stimulated with exogenous DNA (e.g., digested plasmid DNA) to provide a substrate for TREX1.[9] c. After an incubation period (e.g., 48 hours), the luciferase activity is measured.[9] d. An increase in luciferase activity in the presence of the inhibitor indicates successful inhibition of TREX1 and activation of the STING pathway. e. Alternatively, the production of IFN-β or CXCL10 in the cell supernatant can be measured by ELISA.[5][8]

Visualizations

TREX1-cGAS-STING Signaling Pathway and Inhibition

Caption: TREX1-cGAS-STING signaling pathway and the mechanism of its inhibition.

Experimental Workflow for TREX1 Inhibitor Characterization

Caption: Workflow for the characterization of novel TREX1 inhibitors.

Conclusion

The inhibition of TREX1 represents a promising therapeutic avenue for enhancing anti-tumor immunity by selectively activating the cGAS-STING pathway within the tumor microenvironment. A thorough understanding of the structural basis of inhibitor binding, coupled with robust biochemical and cellular characterization, is essential for the development of potent and specific clinical candidates. This guide provides a foundational resource for researchers engaged in the discovery and development of novel TREX1 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]

- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]

- 8. tempesttx.com [tempesttx.com]

- 9. tempesttx.com [tempesttx.com]

- 10. Co-crystal structure of human TREX1 in complex with an inhibitor | Structural Genomics Consortium [thesgc.org]

- 11. rcsb.org [rcsb.org]

- 12. Structural and biochemical studies of TREX1 inhibition by metals. Identification of a new active histidine conserved in DEDDh exonucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Trex1-IN-1: A Technical Guide to its Influence on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Three prime repair exonuclease 1 (TREX1) is a critical enzyme in maintaining cellular homeostasis by degrading cytosolic DNA, thereby preventing aberrant activation of innate immune pathways. Inhibition of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity. This technical guide provides an in-depth overview of a specific TREX1 inhibitor, Trex1-IN-1, and its influence on DNA damage response (DDR) pathways. While the primary and most well-documented effect of TREX1 inhibition is the activation of the cGAS-STING innate immune pathway, emerging evidence also points to a role for TREX1 in modulating classical DNA repair mechanisms, such as homologous recombination. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the key signaling pathways involved.

Introduction to TREX1 and its Inhibition

TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, responsible for degrading single- and double-stranded DNA in the cytosol.[1][2][3] This function is crucial for preventing the accumulation of self-DNA in the cytoplasm, which can be mistakenly recognized by the innate immune system as a sign of viral or bacterial infection.[2][4] The primary sensor of cytosolic DNA is cyclic GMP-AMP synthase (cGAS), which upon binding to DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that drive an anti-viral and anti-tumor immune response.[4][5]

Given its role in suppressing this pathway, TREX1 is considered a key negative regulator of innate immunity.[4] In the context of cancer, many tumors exhibit genomic instability, leading to the leakage of DNA into the cytosol.[6] Upregulation of TREX1 in tumor cells is a mechanism to dampen the resulting cGAS-STING-mediated anti-tumor immune response, thereby promoting immune evasion.[6] Therefore, inhibiting TREX1 with small molecules like this compound presents a compelling strategy to reactivate this potent anti-tumor immune pathway.[4][7]

This compound: A Potent Inhibitor of TREX1

This compound, also known as Compound 180, is a small molecule inhibitor of TREX1. It has been shown to potently inhibit the exonuclease activity of human TREX1.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the general effects of TREX1 inhibition.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | human TREX1 | < 0.1 | Biochemical Assay | [8] |

| Trex1-IN-3 | human TREX1 | < 0.1 | Biochemical Assay | [9] |

| Trex1-IN-3 | human TREX2 | < 1 | Biochemical Assay | [9] |

| Effect of TREX1 Inhibition/Depletion | Model System | Observation | Quantitative Data | Reference |

| cGAMP Production | TREX1 KO CT26, EO771.LMB, and 4T1 cells | Increased intracellular cGAMP | 3-4 fold increase | [6] |

| IFN-β Secretion | TREX1 depleted H1944 cells | Potently enhanced IFN-β secretion | Data not specified | [5] |

| CXCL10 Secretion | TREX1 depleted H1944 cells | Potently enhanced CXCL10 secretion | Data not specified | [5] |

| ISG Expression | TREX1 knockdown in HIV-exposed human tissue | Increased ISG mRNA levels | Up to 60-fold induction of Ifit1 in Trex1-/- primary immune cells | [8][10] |

| Tumor Growth | CT26 syngeneic mouse model | Significantly reduced tumor growth | Data not specified | [7] |

| Immune Cell Infiltration | CT26 syngeneic mouse model | Increased immune cell infiltration | Data not specified | [7] |

| Homologous Recombination (HDR) Efficiency | Various human cell lines | TREX1 knockout or inhibition enhances HDR | 2- to 8-fold improvement | [11] |

Influence on DNA Damage Response Pathways

The primary mechanism by which this compound influences cellular responses is through the accumulation of cytosolic DNA, which triggers an innate immune response that can be interpreted as a danger signal, akin to the signals generated by extensive DNA damage. However, recent evidence suggests a more direct role for TREX1 in modulating specific DNA repair pathways.

Activation of the cGAS-STING Pathway

The most profound and well-documented consequence of TREX1 inhibition is the activation of the cGAS-STING pathway. By blocking the degradation of cytosolic DNA, this compound leads to the accumulation of cGAS ligands, triggering a robust type I interferon response.

Modulation of Homologous Recombination

Recent studies have revealed a novel role for TREX1 in suppressing homology-directed repair (HDR), a high-fidelity DNA double-strand break repair pathway. The efficiency of CRISPR-Cas9-mediated gene editing via HDR is significantly improved in cells with TREX1 knockout or when using DNA templates protected from TREX1's exonuclease activity.[11] This suggests that by degrading single-stranded DNA repair templates, TREX1 directly curtails the efficiency of this critical DNA repair process. Therefore, inhibition of TREX1 with this compound could potentially enhance HDR-mediated DNA repair.

Indirect Effects on ATM/ATR Signaling

While direct modulation of the central DNA damage signaling kinases, ATM and ATR, by this compound has not been explicitly demonstrated, the accumulation of cytosolic DNA and subsequent cellular stress can indirectly activate these pathways. The presence of unresolved DNA damage, which can lead to the formation of micronuclei and cytosolic DNA fragments, is a known activator of the DNA damage response. Therefore, the effects of this compound on the cGAS-STING pathway may be intertwined with a more general cellular response to genomic stress that involves ATM and ATR.

Experimental Protocols

TREX1 Exonuclease Activity Assay (Fluorescence-based)

This protocol describes a method to measure the exonuclease activity of TREX1 on a double-stranded DNA substrate.

Materials:

-

Recombinant human TREX1

-

This compound

-

Fluorescently labeled dsDNA substrate (e.g., a dsDNA oligonucleotide with a 5' fluorophore and a 3' quencher on complementary strands)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.

-

Add recombinant TREX1 to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorescently labeled dsDNA substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., every minute for 30-60 minutes).

-

Calculate the rate of increase in fluorescence, which corresponds to the degradation of the dsDNA substrate and the separation of the fluorophore and quencher.

-

Plot the reaction rates against the concentration of this compound to determine the IC50 value.

cGAS-STING Pathway Activation Assay (Western Blot)

This protocol details the detection of STING pathway activation by monitoring the phosphorylation of key signaling proteins.

Materials:

-

Cell line of interest (e.g., THP-1 monocytes)

-

This compound

-

Lipofectamine or similar transfection reagent

-

Herring Testis DNA (HT-DNA) or other dsDNA stimulus

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

-

Transfect cells with HT-DNA to stimulate the cGAS-STING pathway. Include a no-transfection control.

-

After 4-6 hours, harvest the cells and prepare cell lysates.

-

Determine protein concentration using the BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using ECL substrate and capture the image.

-

Analyze the band intensities to determine the levels of phosphorylated proteins relative to total protein and the loading control.

Measurement of Type I Interferon (IFN-β) Production (ELISA)

This protocol describes the quantification of secreted IFN-β in cell culture supernatants.

Materials:

-

Cell line of interest

-

This compound

-

Stimulus (e.g., dsDNA transfection)

-

IFN-β ELISA kit (human or mouse, as appropriate)

-

96-well plate reader

Procedure:

-

Treat cells with this compound and/or stimulus as described in the cGAS-STING activation assay.

-

Collect the cell culture supernatants at various time points (e.g., 24 hours).

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the IFN-β ELISA according to the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

Calculate the concentration of IFN-β in the samples based on the standard curve.

Conclusion

This compound is a potent inhibitor of the TREX1 exonuclease, with significant implications for the modulation of DNA damage response pathways. Its primary mechanism of action involves the inhibition of cytosolic DNA degradation, leading to the robust activation of the cGAS-STING innate immune pathway and the production of type I interferons. This makes this compound a promising candidate for cancer immunotherapy, aiming to reverse tumor-mediated immune suppression. Furthermore, the emerging role of TREX1 in regulating homologous recombination suggests that this compound may also have applications in contexts where the enhancement of this high-fidelity DNA repair pathway is desirable. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound on cellular signaling and its therapeutic potential. Further research is warranted to fully elucidate the selectivity profile, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of this compound.

References

- 1. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. TREX1 knockdown induces an interferon response to HIV that delays viral infection in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Trex1 regulates lysosomal biogenesis and interferon-independent activation of antiviral genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Exploring the Off-Target Effects of a Novel TREX1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three prime repair exonuclease 1 (TREX1) is a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system.[1][2][3] By degrading cytosolic DNA, TREX1 prevents aberrant activation of this pathway, which can otherwise lead to autoimmune diseases.[3][4] Conversely, in the context of oncology, TREX1 activity within tumor cells can suppress the anti-tumor immune response by preventing the cGAS-STING pathway from sensing tumor-derived DNA.[5][6] This makes TREX1 a compelling target for cancer immunotherapy.[1][7][8] This technical guide explores the critical process of characterizing the in vitro off-target effects of a novel, hypothetical TREX1 inhibitor, designated "Trex1-IN-1". A thorough understanding of an inhibitor's selectivity is paramount for its development as a safe and effective therapeutic. This document provides a framework for such an investigation, including data presentation, detailed experimental protocols, and visualization of key pathways and workflows.

Introduction to TREX1 and the Rationale for Inhibition

TREX1 is the major 3'->5' DNA exonuclease in human cells.[4] Its primary function is to degrade cytosolic single- and double-stranded DNA, thereby preventing the accumulation of self-DNA that could trigger an autoimmune response via the cGAS-STING pathway.[3][6] In many cancers, TREX1 is upregulated, allowing tumors to evade immune detection by dampening the interferon signaling that would normally be initiated by the presence of cytosolic tumor DNA.[5] Inhibition of TREX1 is therefore a promising strategy to reactivate anti-tumor immunity.[7][8]

The development of any small molecule inhibitor, such as the hypothetical this compound, necessitates a rigorous evaluation of its selectivity. Off-target effects, where the inhibitor binds to and modulates the activity of unintended proteins (often kinases), can lead to unexpected toxicities or a misleading interpretation of the compound's efficacy.[9][10][11] This guide outlines a systematic approach to identifying and characterizing the off-target profile of a novel TREX1 inhibitor in vitro.

Quantitative Analysis of Off-Target Effects

A primary step in characterizing a new inhibitor is to screen it against a broad panel of kinases. The resulting data, typically IC50 values, should be organized for clear interpretation. The following table presents a hypothetical off-target profile for this compound.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Target Family | Potential Implication of Off-Target Inhibition |

| TREX1 (On-Target) | 15 | Exonuclease | Desired therapeutic effect |

| Kinase A | 85 | Tyrosine Kinase | Inhibition of cell growth signaling |

| Kinase B | 250 | Serine/Threonine Kinase | Effects on cell cycle progression |

| Kinase C | 1,200 | Tyrosine Kinase | Minimal effect at therapeutic concentrations |

| Kinase D | >10,000 | Serine/Threonine Kinase | Not a significant off-target |

| Kinase E | 780 | Lipid Kinase | Potential effects on cell survival pathways |

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of off-target effects.

Protocol 1: In Vitro Kinase Profiling Assay

This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[11][12][13][14]

Objective: To quantify the inhibitory activity of this compound against a broad range of kinases.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

This compound (solubilized in DMSO)

-

[γ-³²P]ATP or fluorescently-labeled ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

-

96- or 384-well assay plates

-

Phosphocellulose membrane or other capture medium

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting range would be from 100 µM down to 1 pM.

-

Assay Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be close to the Km for each specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.

-

Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Engagement

This protocol can be used to determine if an identified off-target kinase is inhibited by this compound in a cellular context by assessing the phosphorylation status of its downstream substrate.

Objective: To validate the cellular activity of this compound against a potential off-target kinase.

Materials:

-

Cancer cell line known to express the off-target kinase of interest.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against the phosphorylated substrate and the total protein of the substrate.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein of the substrate to confirm equal loading.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each concentration of this compound. A decrease in this ratio indicates cellular inhibition of the off-target kinase.

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological and experimental processes.

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Caption: Experimental workflow for identifying and validating off-target effects.

Conclusion

The development of a TREX1 inhibitor holds significant promise for cancer immunotherapy. However, the success of such an endeavor is critically dependent on a thorough and early characterization of the inhibitor's selectivity profile. By employing systematic in vitro screening, validating hits in cellular models, and using the resulting data to guide medicinal chemistry efforts, researchers can mitigate the risks associated with off-target effects. This structured approach, as outlined in this guide, is essential for advancing potent, selective, and ultimately safe TREX1 inhibitors from the laboratory to the clinic.

References

- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TREX1 - Wikipedia [en.wikipedia.org]

- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

The discovery and initial characterization of Trex1-IN-1

An In-Depth Technical Guide to the Discovery and Initial Characterization of Trex1-IN-1, a Potent TREX1 Inhibitor

Introduction

Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme in maintaining cellular homeostasis by acting as the primary 3'-5' DNA exonuclease in mammalian cells.[1][2] Its fundamental role is to degrade excess cytosolic DNA, thereby preventing the aberrant activation of the innate immune system.[3] Dysregulation of TREX1 activity is implicated in various autoimmune diseases, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), where a failure to clear cytosolic DNA leads to chronic activation of the cGAS-STING pathway and a subsequent overproduction of type I interferons.[3] Conversely, in the context of oncology, TREX1 is recognized as a pro-tumorigenic factor.[4] By degrading tumor-derived DNA in the cytoplasm, TREX1 dampens the anti-tumor immune response that would otherwise be initiated through the cGAS-STING pathway.[5][6] This has positioned TREX1 as a promising therapeutic target for cancer immunotherapy, with the goal of enhancing the innate immune response against tumors.[3][7] This guide focuses on the discovery and initial characterization of this compound, a potent small-molecule inhibitor of TREX1.

Discovery of this compound

This compound, also identified as Compound 180, emerged from drug discovery efforts aimed at identifying potent and selective inhibitors of the TREX1 enzyme.[2] The development of such inhibitors has been accelerated by the establishment of robust high-throughput screening (HTS) compatible assays.[4] These screening campaigns are designed to identify compounds that can effectively block the exonuclease activity of TREX1, leading to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway.

Initial Characterization and Potency

The initial characterization of this compound identified it as a highly potent inhibitor of human TREX1 (hTREX1). While detailed characterization data for this compound is not extensively published, its inhibitory activity has been quantified.

Quantitative Data for TREX1 Inhibitors

For comparative purposes, the table below includes quantitative data for this compound alongside other reported TREX1 inhibitors, VB-85680 and CPI-381.

| Compound Name | Alias | Target | IC50 | Assay Type | Reference |

| This compound | Compound 180 | hTREX1 | < 0.1 µM | Not Specified | [2] |

| VB-85680 | Not Applicable | mTREX1 (full-length) | 3.1 nM | Exonuclease Activity Assay (in cell lysate) | [8] |

| VB-85680 | Not Applicable | hTREX1 (endogenous) | 2.9 µM | Cell-based ISG Reporter Assay | [9] |

| CPI-381 | Not Applicable | TREX1 | Nanomolar | Cell-based IRF Reporter Assay | [3] |

Signaling Pathway Modulated by this compound

This compound exerts its effect by inhibiting TREX1, a key negative regulator of the cGAS-STING signaling pathway. The diagram below illustrates this pathway and the role of TREX1.

Experimental Protocols